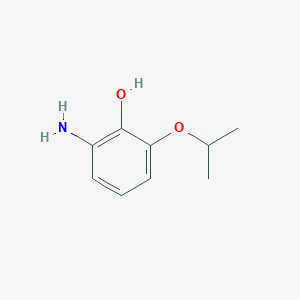

2-Amino-6-isopropoxyphenol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-amino-6-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,10H2,1-2H3 |

InChI Key |

PIYZBVQOAUYAKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Isopropoxyphenol

Established Synthetic Pathways for 2-Isopropoxyphenol (B44703)

The primary and most well-established method for synthesizing 2-isopropoxyphenol is the monoetherification of catechol. This reaction, a variation of the Williamson ether synthesis, involves the selective alkylation of one of the hydroxyl groups of catechol. masterorganicchemistry.comwikipedia.orgbyjus.com

Monoetherification of Catechol with Isopropyl Halides

The reaction of catechol with an isopropyl halide, such as isopropyl bromide or isopropyl chloride, is a common industrial route to produce 2-isopropoxyphenol. echemi.com The reaction is typically carried out in the presence of a base and a solvent. The choice of isopropyl halide can impact the reaction conditions, with isopropyl chloride often requiring an autoclave due to its lower reactivity, while isopropyl bromide allows for the reaction to proceed at reflux. echemi.com

A general representation of the reaction is as follows:

Catechol + Isopropyl Halide (in the presence of a base) → 2-Isopropoxyphenol + 1,2-Diisopropoxybenzene (by-product)

A key challenge in this synthesis is to control the reaction to favor the formation of the mono-etherified product, 2-isopropoxyphenol, over the di-etherified by-product, 1,2-diisopropoxybenzene. patsnap.com

Alkaline bases play a crucial role in the Williamson ether synthesis by deprotonating the phenolic hydroxyl group of catechol, thereby generating a more nucleophilic phenoxide ion. masterorganicchemistry.combyjus.com This phenoxide ion then attacks the isopropyl halide in a nucleophilic substitution reaction (SN2). wikipedia.org

Commonly used bases include potassium carbonate and sodium hydroxide. echemi.comprepchem.com The choice and stoichiometry of the base are critical for maximizing the yield of the desired mono-ether. The use of a stoichiometric amount of a strong base can lead to the formation of the di-phenoxide, increasing the likelihood of the formation of the undesired di-ether by-product. Therefore, careful control of the amount of base is necessary to achieve high selectivity for mono-alkylation.

To improve the reaction efficiency and yield, solid-liquid phase-transfer catalysis (PTC) is often employed in the synthesis of 2-isopropoxyphenol. echemi.com In this technique, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from the solid phase (or an immiscible liquid phase) to the organic phase where the isopropyl halide is present. patsnap.comnih.gov This enhances the reaction rate and allows for milder reaction conditions.

The use of a binary-immiscible organic solvent system in conjunction with a phase-transfer catalyst has been reported to achieve high yields of o-isopropoxyphenol, exceeding 94%. patsnap.com This method offers advantages such as the use of inexpensive raw materials and simpler process conditions. patsnap.com

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| Tetrabutylammonium bromide | Catechol, 2-chloropropane | Diethylene glycol, n-nonane | 130°C, 4h addition, 1h reaction | ≥ 94% | patsnap.com |

| Tetramethylammonium bromide | Catechol, 2-chloropropane | Glycerol, n-octane | 110°C, 4h addition, 2h reaction | Not specified | patsnap.com |

| Phase Transfer Catalyst | Catechol, Isopropyl Bromide | Butanone | Reflux | >60% (32h), 54% (8h) | echemi.com |

Alternative Preparative Routes

While the Williamson ether synthesis is the predominant method, other strategies for the synthesis of catechols and their derivatives exist. For instance, Pd-catalyzed silanol-directed C-H oxygenation of phenols has been developed as a method for producing catechols from phenols, which could then potentially be alkylated. nih.gov However, for the specific synthesis of 2-isopropoxyphenol, the direct etherification of catechol remains the most straightforward and industrially relevant approach.

Derivatization and Functionalization Reactions of 2-Isopropoxyphenol

2-Isopropoxyphenol serves as a precursor for further chemical transformations to produce other valuable compounds.

Formation of 2-Isopropoxyphenylchloroformate

A significant derivatization of 2-isopropoxyphenol is its reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) to form 2-isopropoxyphenylchloroformate. researchgate.netbiorxiv.org This reaction involves the acylation of the phenolic hydroxyl group of 2-isopropoxyphenol.

The reaction is typically carried out in an inert solvent. The chloroformate functional group is a versatile reactive moiety that can be used in the synthesis of various compounds, including carbamates.

| Reactant | Reagent | Product | Application of Product |

| 2-Isopropoxyphenol | Phosgene (or Triphosgene) | 2-Isopropoxyphenylchloroformate | Intermediate for carbamate (B1207046) synthesis |

Selective Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-isopropoxyphenol is a primary site for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecules. For instance, 2-isopropoxyphenol serves as the foundational material for producing the carbamate pesticide, Propoxur. chemicalbook.com This synthesis involves the reaction of the phenolic hydroxyl group.

The hydroxyl group can undergo O-alkylation and O-acylation. For polyphenolic compounds, the selectivity of these reactions at different hydroxyl groups is influenced by factors like charge distribution and steric hindrance. nih.gov In the case of 2-isopropoxyphenol, the presence of the adjacent bulky isopropoxy group can sterically influence the accessibility of the hydroxyl group to certain reagents. Selective acylation of phenolic hydroxyls can be achieved using specific reagents and additives; for example, rubidium fluoride (B91410) (RbF) and diacyl disulfide have been shown to accelerate phenolic acylation. nih.gov

Electrophilic Aromatic Substitution Studies

Phenols are highly reactive towards electrophilic aromatic substitution due to the strong activating, ortho-, para-directing nature of the hydroxyl group. britannica.comucalgary.ca The nonbonding electrons on the oxygen atom stabilize the cationic intermediate (an arenium ion) formed during the reaction, particularly when the electrophile attacks the positions ortho or para to the hydroxyl group. britannica.comlibretexts.org

In 2-isopropoxyphenol, the aromatic ring is activated by both the hydroxyl (-OH) and the isopropoxy (-OCH(CH₃)₂) groups. Both are classified as activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com The strong activation by these groups often allows for reactions to occur under milder conditions than those required for benzene (B151609). ucalgary.ca

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. britannica.comucalgary.ca For phenols, issues like polysubstitution can arise due to the high degree of activation. ucalgary.ca

Kinetics and Substituent Effects in Tritylation Reactions

Both the hydroxyl and isopropoxy groups are electron-donating. The hydroxyl group is a powerful activating group through resonance. The isopropoxy group is also activating, though its bulkiness might introduce steric hindrance that could affect the rate of attack at the ortho position adjacent to it. In electrophilic aromatic substitution, groups that can donate electrons stabilize the carbocation intermediate, leading to a faster reaction at positions where this stabilization is most effective (ortho and para). libretexts.org

Regioselectivity of Electrophilic Attack

The directing effect of substituents on an aromatic ring determines the regioselectivity of electrophilic attack. Both the hydroxyl and isopropoxy groups are ortho, para-directors. ucalgary.cayoutube.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.

In 2-isopropoxyphenol, the positions on the ring are:

Position 1: -OH

Position 2: -OCH(CH₃)₂

Position 3: Ortho to the isopropoxy group, meta to the hydroxyl group.

Position 4: Para to the isopropoxy group, meta to the hydroxyl group.

Position 5: Meta to the isopropoxy group, para to the hydroxyl group.

Position 6: Ortho to the hydroxyl group, meta to the isopropoxy group.

The directing effects of the two groups are combined:

The hydroxyl group strongly directs to positions 6 (ortho) and 5 (para).

The isopropoxy group directs to positions 3 (ortho) and 4 (para).

The most activated positions will be those that are ortho or para to the powerful hydroxyl activator. Therefore, substitution is most likely to occur at positions 5 and 6. The steric bulk of the isopropoxy group at position 2 may hinder attack at position 3. The final product distribution will depend on the specific electrophile and reaction conditions, balancing electronic activation and steric hindrance. For instance, in the nitration of phenol (B47542), ortho and para products are formed, as these pathways involve more stabilized intermediates. libretexts.org

Oxidative Dearomatization Processes

Oxidative dearomatization is a powerful transformation that converts planar aromatic phenols into complex, three-dimensional molecules like ortho-quinols in a single step. nih.govucsb.edu This reaction can introduce stereocenters and create products that are valuable for further synthesis. nih.gov

This process has been achieved using various methods, including chemical reagents and biocatalysts. nih.gov Hypervalent iodine reagents, particularly those in the I(V) oxidation state, have emerged as effective oxidants for the regioselective conversion of phenols to ortho-quinones. thieme-connect.de An associative mechanism, where the phenol coordinates to the iodine center, is believed to be key to the high ortho-selectivity observed with I(V) reagents. thieme-connect.de

Biocatalytic methods, employing enzymes from natural product biosynthetic pathways, have also been developed. These can achieve high site- and enantioselectivity, which is often difficult with traditional chemical methods. nih.gov For example, flavin-dependent monooxygenases have been identified as promising catalysts for the asymmetric transformation of phenols into ortho-quinols. nih.govresearchgate.net For 2-isopropoxyphenol, such a transformation would yield a 2-isopropoxy-ortho-quinol derivative, a valuable synthetic intermediate.

Hydrogenolysis and Hydrogenation Studies

Hydrogenolysis (cleavage of C-O bonds) and hydrogenation (saturation of the aromatic ring) are key upgrading processes for phenolic compounds. These reactions are extensively studied in the context of valorizing lignin (B12514952), a biopolymer rich in phenylpropane units like guaiacol (B22219) (2-methoxyphenol), a close structural analog of 2-isopropoxyphenol. researchgate.netacs.orgacs.org

Studies on guaiacol hydrodeoxygenation (HDO) on various transition metal catalysts show that the reaction can proceed through several pathways, including demethylation (cleavage of the O-CH₃ bond) to form catechol, dehydroxylation (cleavage of the C-OH bond) to form anisole, and demethoxylation (cleavage of the C-OCH₃ bond) to form phenol. cardiff.ac.uk Similar pathways can be anticipated for 2-isopropoxyphenol, involving the cleavage of the O-isopropyl or C-OH bonds.

Electrocatalytic Hydrogenolysis/Hydrogenation (ECH) Mechanisms

Electrocatalytic hydrogenation (ECH) combines catalytic and electrochemical methods, offering a sustainable approach to upgrading phenolic compounds under mild conditions. nih.gov In this process, phenolic feedstocks are reduced at a catalytic cathode using electrochemically generated hydrogen. researchgate.netacs.org

Research on lignin-derived model compounds, including guaiacol, has demonstrated that ECH using catalysts like ruthenium on activated carbon (Ru/C) can achieve both hydrogenation of the aromatic ring and hydrogenolysis of C-O bonds. researchgate.netacs.org The conversion and selectivity of these reactions are influenced by the structure of the phenolic compound. For example, in studies with alkyl-substituted guaiacols, an increase in the alkyl chain length led to decreased conversion and shifted selectivity away from demethoxylation. acs.org Increasing the substrate concentration has been shown to improve the Faradaic efficiency of the process. acs.org

For 2-isopropoxyphenol, an ECH process would likely involve competing pathways of aromatic ring hydrogenation to produce 2-isopropoxycyclohexanol and hydrogenolysis of the ether bond to produce catechol, followed by further hydrogenation. The specific outcomes would depend on the catalyst, electrolyte, and electrochemical conditions employed. nih.govacs.org

Aryl Ether (C-O) Bond Cleavage Investigations

The cleavage of the aryl ether carbon-oxygen (C-O) bond is a significant transformation in organic chemistry, particularly in the context of lignin depolymerization and the utilization of biomass-derived chemicals. nih.gov Aryl ethers, such as 2-isopropoxyphenol, are characterized by a strong C-O bond due to the sp2 hybridization of the aromatic carbon and the resonance stabilization of the ether linkage. Cleavage of this bond typically requires harsh reaction conditions, such as high temperatures and the use of strong acids like HI or HBr. unacademy.com

Research into C-O bond cleavage often employs model compounds that mimic the complex structures found in lignin. nih.gov Methodologies for this transformation include transition metal-catalyzed processes. For instance, a ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols has been developed, which proceeds through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov Another approach involves using a Rh/C catalyst in a supercritical carbon dioxide-water medium to efficiently cleave the C-O bond of aromatic ethers at relatively low temperatures and pressures. nih.gov While these studies provide insights into the cleavage of aryl ether bonds in related structures, specific investigations detailing the C-O bond cleavage of 2-isopropoxyphenol itself are not extensively documented in the provided literature. The general principles suggest that cleavage would occur at the alkyl-oxygen bond due to the higher stability of the aryl-oxygen bond. unacademy.com

Comparative Reactivity with Related Phenols (e.g., Guaiacol, 2-Ethoxyphenol)

The reactivity of 2-isopropoxyphenol can be understood by comparing it to structurally similar phenols like guaiacol (2-methoxyphenol) and 2-ethoxyphenol. These compounds share a common catechol-derived structure, differing only in the alkyl substituent on one of the phenolic oxygens.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Structural Feature |

| 2-Isopropoxyphenol | C9H12O2 | 152.19 | 100-102 °C/11 mmHg sigmaaldrich.comchemdad.com | Isopropyl group |

| Guaiacol | C7H8O2 | 124.14 | 204-206 °C wikipedia.org | Methyl group |

| 2-Ethoxyphenol | C8H10O2 | 138.16 | 216-217 °C nih.govchemicalbook.com | Ethyl group |

The primary difference affecting reactivity lies in the nature of the alkoxy group (isopropoxy, methoxy, or ethoxy). The steric bulk of the isopropyl group in 2-isopropoxyphenol is significantly greater than that of the methyl group in guaiacol and the ethyl group in 2-ethoxyphenol. This steric hindrance can influence the accessibility of the phenolic hydroxyl group and the ether oxygen to reagents.

In catalytic applications, the electronic properties of the alkoxy group also play a role. While all are electron-donating groups, their inductive and steric effects can modulate the acidity of the phenolic proton and the coordinating ability of the ether oxygen. In a study on nickel-catalyzed dienol synthesis, various ortho-alkoxyphenols were tested as Brønsted acid co-catalysts. It was found that 2-isopropoxyphenol was the optimal choice, providing a significantly higher yield and better stereoselectivity compared to phenols with other o-alkoxyl groups. chinesechemsoc.org This suggests that the specific steric and electronic properties of the isopropoxy group are crucial for enhancing the catalytic activity and selectivity in this particular reaction. chinesechemsoc.org

2-Isopropoxyphenol as a Co-catalyst in Advanced Catalytic Systems

Beyond its role as a chemical intermediate, 2-isopropoxyphenol has emerged as a critical component in advanced catalytic systems. It functions as a co-catalyst, a substance that enhances the rate and selectivity of a reaction mediated by a primary catalyst without being consumed in the process. Its effectiveness is particularly notable in dual catalytic systems where a Brønsted acid and a transition metal catalyst work in synergy. chinesechemsoc.org

Role as a Brønsted Acid Co-catalyst in Dual Catalysis

In dual catalytic systems, 2-isopropoxyphenol serves as a Brønsted acid, a proton (H+) donor. chinesechemsoc.org Brønsted acids are frequently used as co-catalysts to activate substrates, facilitate bond cleavage, or promote protonolysis steps within a catalytic cycle. nih.govmdpi.comresearchgate.netnih.gov The phenolic hydroxyl group of 2-isopropoxyphenol provides the acidic proton. Its efficacy in a given system is determined by its pKa value, steric environment, and its ability to interact with other components of the catalytic system. In the context of nickel-catalyzed reactions, the use of 2-isopropoxyphenol as a Brønsted acid co-catalyst has proven to be essential for achieving high reactivity and selectivity. chinesechemsoc.org

Ligand Design Considerations in Metal-Catalyzed Reactions

While direct applications of 2-isopropoxyphenol as a ligand in catalysis are not extensively documented, its structure provides a basis for considering its potential role in ligand design, particularly as a hemilabile ligand. Hemilabile ligands possess two or more donor atoms with different coordination strengths. researchgate.net Upon deprotonation, 2-isopropoxyphenol would form the 2-isopropoxyphenoxide anion, which can act as a bidentate ligand, coordinating to a metal center through both the "hard" phenoxide oxygen and the "softer" ether oxygen.

The key feature of a hemilabile ligand is that one of the donor atoms can reversibly dissociate from the metal center, creating a vacant coordination site for a substrate to bind and react. researchgate.net In the case of a 2-isopropoxyphenoxide ligand, the ether linkage is a weaker donor than the phenoxide. This difference in bonding strength could allow the ether oxygen to detach from the metal during a catalytic cycle, facilitating catalysis, and then re-coordinate to stabilize the complex at other stages. This behavior is crucial in many catalytic processes, including hydrogenation and cross-coupling reactions. researchgate.net

The coordination chemistry of guaiacol (2-methoxyphenol), a closely related compound, provides insight into the potential behavior of 2-isopropoxyphenol. Studies on guaiacol derivatives show their ability to participate in oxidative coupling reactions catalyzed by transition metals. acs.org Furthermore, copper(I) phenoxide complexes have been identified as competent intermediates in the Ullmann etherification of aryl halides, demonstrating the fundamental reactivity of metal-phenoxide bonds in catalytic cycles. nih.gov The adsorption of guaiacol on catalyst surfaces often occurs via its functional groups, which would be analogous for 2-isopropoxyphenol in heterogeneous catalysis. researchgate.net These examples underscore the potential for the 2-isopropoxyphenol scaffold to be incorporated into ligand designs for a variety of metal-catalyzed transformations.

Generation and Occurrence of 2-Isopropoxyphenol in Pyrolytic Processes

Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. It is a common process for converting biomass into bio-oil, biochar, and syngas. nist.gov The chemical composition of the resulting bio-oil is highly complex and depends on both the feedstock material and the process conditions.

Identification in Bio-oil from Biomass Pyrolysis (e.g., Cork Granules)

Research into the slow pyrolysis of cork granules from Quercus suber L. has identified 2-isopropoxyphenol as a constituent of the resulting bio-oil. In a study where cork granules were pyrolyzed at temperatures ranging from 400-700°C, a variety of phenolic compounds were detected in the liquid product through gas chromatography-mass spectrometry (GC-MS) analysis. Among these, isopropoxyphenol was identified as one of the pyrolysis-derived compounds.

The following table details some of the phenolic compounds identified in the bio-oil from the slow pyrolysis of cork granules.

| Compound | Retention Time (min) | Area (%) | Molecular Formula |

|---|---|---|---|

| Isopropoxyphenol | 1.6 | 1370 | C9H12O2 |

| p-Ethylguaiacol | 10.0 | 1427 | C9H12O2 |

Table adapted from data on the slow pyrolysis of cork granules. The presence of isopropoxyphenol is noted, although the specific isomer (ortho, meta, or para) was not detailed in the source data.

Contribution to the Chemical Composition of Pyrolysis Products

The chemical makeup of bio-oil is directly linked to the composition of the biomass feedstock, particularly its content of cellulose, hemicellulose, and lignin. Phenolic compounds, including 2-isopropoxyphenol, are primarily derived from the thermal degradation of lignin, a complex polymer of aromatic alcohols.

Advanced Analytical and Spectroscopic Characterization of 2 Isopropoxyphenol

Spectrophotometric Methodologies for Detection

Spectrophotometry offers a rapid and cost-effective approach for the determination of phenolic compounds. These methods are typically based on the formation of a colored derivative that can be quantified by measuring its light absorbance at a specific wavelength.

While specific studies detailing the reaction of 2-isopropoxyphenol (B44703) with diazotized 4-aminopyridine (B3432731) are not extensively documented in publicly available research, the principle of this chromogenic detection is well-established for phenols in general. The methodology would involve the diazotization of 4-aminopyridine using a nitrite (B80452) salt in an acidic medium to form a diazonium salt. This reactive intermediate would then couple with 2-isopropoxyphenol at the position para to the hydroxyl group. This coupling reaction results in the formation of a colored azo dye. The intensity of the color, which is proportional to the concentration of the phenol (B47542), can then be measured using a spectrophotometer.

For many phenolic compounds, similar reagents like 4-aminoantipyrine (B1666024) are widely used for colorimetric determination in the presence of an oxidizing agent. juniperpublishers.comjuniperpublishers.com This standard method involves the reaction of phenolic materials with 4-aminoantipyrine at a pH of 10 in the presence of potassium ferricyanide (B76249) to form a stable reddish-brown antipyrine (B355649) dye. epa.gov Given the structural similarities, a comparable reaction mechanism would be expected with diazotized 4-aminopyridine.

The specific spectroscopic parameters, such as the maximum absorption wavelength (λmax), for the azo dye derivative of 2-isopropoxyphenol and diazotized 4-aminopyridine are not available in the reviewed literature. However, based on analogous reactions with other phenols, the λmax would be expected to fall within the visible region of the electromagnetic spectrum. For instance, the coupling products of other phenolic compounds with diazotized reagents show absorption maxima at various wavelengths, such as 456 nm for phenol with diazotized benzidine (B372746) and 404 nm for catechol with 4-aminoantipyrine. researchgate.netekb.eg The exact λmax is dependent on the specific structure of the resulting azo dye and the solvent used for the analysis. The determination of this parameter would require experimental validation.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of 2-isopropoxyphenol from complex matrices, offering high resolution and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like 2-isopropoxyphenol. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

2-Isopropoxyphenol is a volatile organic compound, making it amenable to GC-MS analysis. sigmaaldrich.com In this technique, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. The NIST Mass Spectrometry Data Center provides reference mass spectra for 2-isopropoxyphenol that can be used for its identification. nist.gov

Table 1: GC-MS Data for 2-Isopropoxyphenol

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 340614 | nih.gov |

| m/z Top Peak | 110 | nih.gov |

| m/z 2nd Highest | 152 | nih.gov |

This interactive table provides key mass spectrometry data for the identification of 2-isopropoxyphenol.

To enhance the volatility and improve the chromatographic behavior and detection sensitivity of phenolic compounds like 2-isopropoxyphenol, derivatization is often employed prior to GC-MS analysis. This chemical modification targets the polar hydroxyl group of the phenol.

One effective derivatization strategy is the formation of pentafluorobenzyl (PFB) ethers. This is achieved by reacting the phenol with pentafluorobenzyl bromide (PFBBr). The resulting PFB ether derivative is more volatile and exhibits excellent properties for detection by electron capture negative ion chemical ionization (ECNICI-MS), a highly sensitive detection mode. This method has been shown to significantly increase the response factors for phenols compared to other derivatization techniques like trimethylsilylation. The instrumental detection limits for PFB derivatives can be in the femtogram range.

An article focusing on the chemical compound 2-Amino-6-isopropoxyphenol could not be generated as the initial search did not yield any results for this specific compound. All search results were for the related, but distinct, compound 2-Isopropoxyphenol.

To generate the requested article, it is necessary to have analytical and spectroscopic data (HPLC, NMR, IR) specifically for this compound. Without this information, it is impossible to create the detailed, scientifically accurate content required for each section of the provided outline.

Further research is needed to locate data for this compound. If such data is available, the article can be generated as requested.

Infrared (IR) Spectroscopy Characterization

ATR-IR Spectral Analysis

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. anton-paar.comwikipedia.orgthermofisher.com This method works by measuring the changes in an internally reflected infrared beam when it comes into contact with a sample. thermofisher.com An evanescent wave extends from the ATR crystal into the sample, and where the sample absorbs energy, the wave is attenuated, producing an infrared spectrum. wikipedia.orgthermofisher.com

The ATR-IR spectrum of 2-isopropoxyphenol provides a unique fingerprint, revealing key functional groups present in the molecule. The spectrum is typically acquired using an instrument like a Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II accessory, analyzing the neat compound. nih.gov

Key vibrational bands observed in the ATR-IR spectrum of 2-isopropoxyphenol include:

O-H Stretching: A broad and prominent absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Absorption bands corresponding to the stretching vibrations of C-H bonds in the aromatic ring and the isopropyl group are observed in the 3100-2850 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of sharp peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum will show strong absorptions for the C-O stretching vibrations. The phenolic C-O stretch and the ether C-O-C stretch are expected to be in the 1300-1000 cm⁻¹ range.

Out-of-Plane Bending: Bending vibrations for the C-H bonds on the substituted benzene ring appear in the 900-675 cm⁻¹ region, and their positions can help confirm the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a vaporized sample with high-energy electrons, causing the molecules to ionize and fragment. chegg.com The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a mass spectrum.

For 2-isopropoxyphenol (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . nist.gov In its EI-MS spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 152. The fragmentation of 2-isopropoxyphenol is influenced by the presence of the hydroxyl and isopropoxy functional groups.

The National Institute of Standards and Technology (NIST) has documented the mass spectrum of 2-isopropoxyphenol, highlighting its key fragmentation peaks. nist.gov The most abundant fragments provide clues to the molecule's structure.

Table 1: Prominent Peaks in the EI-MS Spectrum of 2-Isopropoxyphenol

| m/z Value | Interpretation |

| 152 | Molecular Ion (M⁺) |

| 110 | Loss of a propene molecule (C₃H₆) from the molecular ion, a characteristic fragmentation for isopropyl ethers. This is often the base peak. nih.govnist.gov |

| 81 | Further fragmentation of the m/z 110 ion. nih.gov |

The peak at m/z 110, resulting from the loss of propene, is particularly diagnostic for the presence of the isopropoxy group. nih.govnist.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Derivative Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that is particularly useful for analyzing non-volatile, polar, and thermally labile compounds. excellims.com Unlike EI-MS, ESI typically results in minimal fragmentation, often showing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. This technique is frequently coupled with high-resolution mass analyzers, which can determine the m/z ratio to several decimal places, allowing for the calculation of the elemental composition of an ion. nih.gov

While specific HR-ESIMS data for derivatives of 2-isopropoxyphenol are not extensively detailed in public literature, the technique is highly applicable for their characterization. For instance, if 2-isopropoxyphenol were to be derivatized through reactions involving its hydroxyl or amino groups (in the case of an amino-substituted version), HR-ESIMS would be a primary method for confirming the success of the reaction.

The advantages of using HR-ESIMS for derivative characterization include:

Accurate Mass Measurement: The high resolution allows for the determination of the precise molecular formula of the derivative, confirming its elemental composition.

Soft Ionization: The gentle nature of ESI ensures that the derivative itself is observed as the molecular ion, rather than its fragments, simplifying spectral interpretation. excellims.com

Sensitivity: HR-ESIMS is a highly sensitive technique, capable of detecting and characterizing even small amounts of a derivative.

This makes HR-ESIMS an invaluable tool in synthetic chemistry for verifying the structures of new molecules derived from starting materials like 2-isopropoxyphenol.

Computational Chemistry and Molecular Modeling of 2 Isopropoxyphenol Systems

Molecularly Imprinted Polymers (MIPs) Design and Simulation

Molecularly imprinted polymers are synthetic materials engineered to have binding sites with a predetermined selectivity for a specific molecule, known as the template. nih.govnih.gov The process involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. nih.gov Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality, enabling the MIP to selectively rebind the target analyte. nih.gov The success of a MIP is heavily reliant on the strength of the interactions between the template and the functional monomers in the pre-polymerization stage. nih.gov

In this context, 2-Amino-6-isopropoxyphenol serves as the template molecule. Its specific three-dimensional structure and the arrangement of its functional groups—the amino (-NH2), hydroxyl (-OH), and isopropoxy (-OCH(CH3)2) groups—are the features to be imprinted into the polymer matrix. The goal is to create recognition sites that are precisely tailored to these functionalities, allowing the final MIP to selectively capture this compound from a complex mixture. The unique combination of hydrogen bond donors (-OH, -NH2) and a hydrogen bond acceptor (the oxygen in the isopropoxy group) on the template molecule is critical for forming stable, non-covalent complexes with suitable functional monomers.

The choice of functional monomer is arguably the most critical factor in MIP design, as it directly governs the selectivity and affinity of the binding sites. mdpi.com Computational screening has become an indispensable tool for this selection process, allowing for the rapid evaluation of large libraries of virtual monomers against the template molecule. nih.govbiolscigroup.us This supersedes older, time-consuming trial-and-error lab work. nih.gov

For a template like this compound, a virtual library of common functional monomers would be screened. These monomers possess polymerizable groups (like a vinyl group) and functional groups capable of interacting with the template, such as carboxyl acids (e.g., methacrylic acid), amines (e.g., 2-vinylpyridine), or amides (e.g., acrylamide). researchgate.net Pyrrole, an electropolymerizable monomer, could also be considered for its hydrogen bonding capabilities and aromatic structure, which could lead to π-π stacking interactions with the phenyl ring of the template.

The screening process involves modeling the interaction between the template and each monomer to identify which monomer forms the most stable pre-polymerization complex. researchgate.net This stability is a strong indicator of the potential success of the resulting MIP. nih.gov

To quantify the stability of the template-monomer complex, various computational methods are employed. These range from highly accurate but computationally expensive quantum mechanics calculations to faster but more approximate molecular mechanics methods. nih.gov The combined use of these strategies allows for a comprehensive understanding of the molecular interactions. nih.gov

Density Functional Theory (DFT) is a robust quantum mechanical method used to optimize the geometry of the template-monomer complex and calculate the binding energy (ΔE) or the change in Gibbs free energy (ΔG). researchgate.net A more negative ΔE or ΔG value indicates a stronger, more stable interaction. researchgate.net

For the this compound template, DFT calculations would be performed for its complex with various functional monomers. The binding energy is calculated as:

ΔE = E_complex - (E_template + E_monomer)

Where E_complex is the total energy of the optimized template-monomer complex, and E_template and E_monomer are the energies of the individual optimized molecules. The monomer yielding the most negative ΔE is predicted to be the most suitable for MIP synthesis. researchgate.net Research on other phenolic compounds, such as bitertanol, has successfully used this approach to validate that the monomer predicted by DFT to have the highest binding energy also produced the MIP with the best experimental performance. researchgate.net

Table 1: Illustrative DFT Binding Energy (ΔE) for a Phenolic Template with Various Functional Monomers

This table illustrates typical data obtained from DFT calculations. The values are hypothetical for the this compound template but are based on findings for structurally similar compounds in the literature. A lower binding energy indicates a more stable complex.

| Functional Monomer | Potential Interaction Sites with Template | Calculated Binding Energy (ΔE) (kJ/mol) |

| Methacrylic Acid (MAA) | H-bond with -OH and -NH2 | -45.2 |

| Acrylamide (AAm) | H-bond with -OH and -NH2 | -38.7 |

| 2-Vinylpyridine (2-VP) | H-bond with -OH | -30.5 |

| Pyrrole | H-bond with -OH and -NH2 | -35.1 |

| Itaconic Acid | Multiple H-bonds with -OH and -NH2 | -55.8 |

Note: The data is for illustrative purposes only and demonstrates the expected outcome of a computational screening study.

Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), are simplified versions of Hartree-Fock theory. uni-muenchen.de They use parameters derived from experimental data to drastically speed up calculations. uni-muenchen.deresearchgate.net These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which reduces the computational effort by ignoring many of the complex electron-electron repulsion integrals. uni-muenchen.de While less accurate than DFT, they are useful for initial, rapid screening of a very large number of monomers or for studying larger systems where DFT would be computationally prohibitive. researchgate.net The geometries optimized with these methods can then be used as a starting point for more accurate DFT calculations. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study not just a single template-monomer pair, but the entire pre-polymerization mixture, including the cross-linker and solvent molecules. nih.govresearchgate.net

Molecular Mechanics (MM) uses classical physics force fields to calculate the potential energy of a system. It is extremely fast and can be used to screen monomer libraries by calculating interaction energies. biolscigroup.us

By simulating the system with multiple copies of each component, MD can better reflect the complex equilibria present in the actual mixture and provide a more realistic prediction of the MIP's ultimate performance. researchgate.net

Theoretical Approaches for Template-Monomer Interaction Optimization

Conformational Optimization and Stability Analysis

The conformational landscape and stability of this compound are dictated by the interplay of its functional groups: the hydroxyl, amino, and isopropoxy groups attached to the benzene (B151609) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable conformations by calculating the potential energy surface.

For aminophenol isomers, DFT studies have shown that the relative positions of the amino and hydroxyl groups significantly influence the molecule's stability and reactivity. researchgate.net For instance, a study on aminophenol regioisomers indicated that the 3-aminophenol (B1664112) isomer is less reactive and more stable than its 2- and 4-isomers. researchgate.net This is attributed to factors like intramolecular hydrogen bonding and the electronic effects of the substituents. In the case of this compound, the ortho positioning of the amino and hydroxyl groups, along with the bulky isopropoxy group, would lead to specific conformational preferences to minimize steric hindrance and maximize stabilizing interactions like intramolecular hydrogen bonds.

The stability of the molecule can be further assessed by calculating parameters such as ionization potential (IP) and bond dissociation energies (BDE). Lower IP and BDE values are generally associated with higher reactivity and lower stability. researchgate.net Based on trends observed in substituted phenols, the electron-donating nature of the amino and isopropoxy groups would be expected to influence the electron density distribution in the aromatic ring, thereby affecting its stability.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-O-Cisoprop) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |

| A | 0° (planar) | 0.00 | Yes |

| B | 90° (perpendicular) | +2.5 | No |

| C | 180° (anti-planar) | +1.8 | No |

This table presents hypothetical data based on typical energy differences and bonding patterns observed in computational studies of substituted phenols.

Prediction of Optimal Polymerization Conditions (e.g., Solvent Selection)

The polymerization of phenolic compounds is a complex process that can be influenced by several factors, including the choice of solvent. acs.orgacs.org Computational models can aid in predicting optimal polymerization conditions by simulating the reaction in different solvent environments. The solvent can affect the reaction rate and mechanism by stabilizing or destabilizing transition states and intermediates. acs.org

For a molecule like this compound, the presence of both a hydroxyl and an amino group provides multiple sites for polymerization. The polymerization of phenols can proceed via mechanisms such as oxidative coupling, and the choice of solvent can influence the regioselectivity of this coupling. nih.gov Solvents can influence the acidity of the phenolic proton, which is a key factor in many polymerization reactions. ucalgary.ca For instance, polar protic solvents can form hydrogen bonds with the hydroxyl group, affecting its reactivity. youtube.com

Computational approaches like DFT can be used to model the interaction of the monomer with different solvent molecules and to calculate the energy barriers for different reaction pathways. mdpi.com This allows for the screening of a wide range of solvents to identify those that are most likely to promote the desired polymerization outcome. The solubility of the resulting polymer in the chosen solvent is another critical factor that can be predicted using computational models. researchgate.net

Table 2: Hypothetical Solvent Effects on the Polymerization of this compound

| Solvent | Dielectric Constant | Predicted Relative Rate | Predicted Polymer Solubility |

| Toluene | 2.4 | 1.0 | Low |

| Dichloromethane | 9.1 | 2.5 | Moderate |

| Methanol | 33.0 | 5.2 | High |

| Water | 80.1 | 3.8 | Moderate |

This table provides a hypothetical representation of how different solvents might influence the polymerization of this compound based on general principles of solvent effects in chemical reactions. acs.orgnih.gov

In Silico Ligand-Protein Interaction Studies

The potential biological activity of this compound can be explored through in silico ligand-protein interaction studies. These computational techniques, such as molecular docking and molecular dynamics simulations, predict how a small molecule might bind to a biological receptor and what its potential effects might be.

Molecular Docking Investigations with Biological Receptors (e.g., AeagOBP1 of Aedes aegypti)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery and toxicology, it is often used to predict the interaction between a small molecule ligand and a protein receptor. The odorant binding protein 1 of Aedes aegypti (AeagOBP1) is a potential target for insect repellents. researchgate.net

While no specific docking studies of this compound with AeagOBP1 have been published, we can hypothesize the potential interactions based on studies with other phenolic compounds. The binding of a ligand to AeagOBP1 is typically characterized by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net The isopropoxy group of this compound would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket of AeagOBP1, while the amino and hydroxyl groups could form hydrogen bonds with polar residues.

The results of a docking study are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable complex. researchgate.net

Table 3: Hypothetical Molecular Docking Results of this compound with AeagOBP1

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -6.8 | PHE123, TRP114, SER59 |

| DEET (N,N-Diethyl-meta-toluamide) | -7.2 | PHE123, TYR63, LEU76 |

This table presents hypothetical docking scores and interacting residues for this compound, drawing parallels with known ligands of AeagOBP1. researchgate.net

Analysis of Binding Affinities and Interaction Mechanisms

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. nih.gov In silico methods can provide valuable insights into the binding affinities and the underlying interaction mechanisms. nih.gov Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to refine the binding mode. nih.gov

The interaction mechanism between this compound and a receptor like AeagOBP1 would involve a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific amino acid residues in the binding pocket that form these interactions determine the specificity and affinity of the binding. nih.gov Analysis of these interactions can help in understanding why certain molecules are better binders than others and can guide the design of new molecules with improved binding properties.

Studies on Transthyretin (TTR) Binding and Thyroid Disrupting Potential

Transthyretin (TTR) is a transport protein in the blood that carries the thyroid hormone thyroxine (T4). nih.gov Some environmental chemicals, known as endocrine disruptors, can bind to TTR and interfere with the normal transport of thyroid hormones, potentially leading to thyroid disruption. nih.gov Phenolic compounds, in particular, have been identified as potential TTR binders. nih.gov

The structural similarity of this compound to the thyroid hormones, particularly the phenolic ring, suggests that it could potentially bind to TTR. The ability of a compound to bind to TTR is influenced by its size, shape, and the nature of its functional groups. nih.govnih.gov

The interaction between a ligand and TTR can be characterized using computational methods like molecular docking and MD simulations. nih.gov These studies can predict the binding pose of the ligand in the T4 binding site of TTR and identify the key amino acid residues involved in the interaction. The binding affinity can also be estimated, providing a measure of how strongly the ligand binds to TTR.

Table 4: Hypothetical Binding Affinity of this compound to Transthyretin (TTR)

| Compound | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues (Hypothetical) |

| Thyroxine (T4) | 0.1 | SER117, THR119, LYS15 |

| This compound | 5.2 | SER117, LEU110, ALA108 |

| Bisphenol A | 1.5 | SER117, VAL121, LEU17 |

This table presents hypothetical binding affinities and interacting residues for this compound in comparison to the natural ligand T4 and a known endocrine disruptor, based on data from related phenolic compounds. nih.govnih.gov

Quantum Chemical Simulations for Surface Interactions

Quantum chemical simulations, particularly Density Functional Theory (DFT), are pivotal in understanding the interactions of molecules with surfaces, a fundamental aspect of heterogeneous catalysis.

Adsorption on Metal Catalysts (e.g., Nickel Surface)

The adsorption of organic molecules onto metal surfaces is a critical first step in many catalytic reactions. Nickel is a widely used catalyst in industrial processes. DFT studies can elucidate the preferred adsorption sites, adsorption energies, and the nature of the chemical bonding between the adsorbate and the catalyst surface.

For this compound, adsorption on a nickel surface would likely involve interactions through the lone pairs of electrons on the oxygen and nitrogen atoms, as well as potential interactions with the aromatic pi-system. The isopropoxy group could also influence the orientation of the molecule on the surface. DFT calculations could determine the most stable adsorption geometry and the strength of the interaction, which are crucial factors in subsequent catalytic steps.

Steric and Electronic Effects on Catalytic Reactivity

The reactivity of a molecule in a catalytic process is governed by a combination of steric and electronic effects. The substituents on an aromatic ring can significantly influence its reactivity and the regioselectivity of a reaction. acs.orgresearchgate.net

The this compound molecule possesses both an electron-donating amino group and an electron-donating isopropoxy group. These groups are expected to activate the aromatic ring towards electrophilic attack. The positions of these substituents (ortho and meta to each other) will direct incoming reactants to specific positions on the ring. researchgate.net

Electronic Effects: The amino and isopropoxy groups increase the electron density of the aromatic ring, making it more susceptible to reaction with electrophiles. The lone pairs on the nitrogen and oxygen atoms can participate in resonance, further activating the ring. researchgate.net

Steric Effects: The bulky isopropoxy group can hinder the approach of reactants to the adjacent positions on the ring, influencing the regioselectivity of the reaction. acs.orgrsc.org In catalytic processes, the orientation of the molecule on the catalyst surface will also be influenced by these steric factors, which in turn affects which parts of the molecule are accessible for reaction. rsc.org

Computational studies can quantify these steric and electronic effects. For instance, analyzing the molecular orbitals and the electrostatic potential surface can provide insights into the reactive sites of the molecule. researchgate.net By modeling the transition states of potential reaction pathways, the influence of these effects on the activation energies can be determined, thereby predicting the most likely reaction products. rsc.org

| Substituent Group | Electronic Effect | Steric Effect | Predicted Influence on Catalytic Reactivity |

| Amino (-NH2) | Strong electron-donating group, activates the aromatic ring. | Relatively small, but can influence hydrogen bonding interactions. | Enhances reactivity towards electrophiles, directs incoming groups to ortho and para positions. |

| Isopropoxy (-OCH(CH3)2) | Electron-donating group, activates the aromatic ring. | Bulky group, can hinder reactions at the adjacent ortho position. | Enhances reactivity, but its steric bulk can direct reactions away from the C1 position. |

2-Isopropoxyphenol (B44703) as a Metabolite of Propoxur (2-Isopropoxyphenyl-N-methylcarbamate)

2-Isopropoxyphenol (IPP) is recognized as a principal metabolite of the N-methyl carbamate (B1207046) insecticide propoxur. epa.gov The metabolic fate of propoxur has been extensively studied in various biological systems, where it undergoes biotransformation into several byproducts, with 2-isopropoxyphenol being a key compound for biomonitoring. inchem.org Following exposure, propoxur is rapidly absorbed, metabolized in the body, and its metabolites are excreted, primarily in the urine. inchem.orgbeyondpesticides.org In rats, for instance, approximately 85% of an administered dose is eliminated within 16 hours. inchem.org The detection of 2-isopropoxyphenol in urine serves as a reliable indicator of exposure to the parent compound, propoxur. nih.gov

The biotransformation of propoxur follows similar, though not identical, pathways across mammals, insects, and plants. The primary routes involve modification of the carbamate, isopropyl, and aromatic ring structures. inchem.org

Mammals: In mammals such as rats, the metabolism of propoxur occurs through several key reactions. Incubation of propoxur with rat liver microsomes yields metabolites like 2-hydroxyphenyl-N-methylcarbamate, 5-hydroxy propoxur, N-hydroxymethyl propoxur, and 2-isopropoxyphenol. inchem.org The two major metabolic pathways are the hydrolysis of the carbamate ester linkage to yield 2-isopropoxyphenol, and depropylation. epa.govinchem.org Minor pathways include hydroxylation of the aromatic ring (at the 5 or 6 position), secondary hydroxylation of the isopropoxy group, and N-methyl hydroxylation. inchem.org These metabolites are then often conjugated with glucuronic acid before excretion in the urine. inchem.org

Insects: Insects also metabolize propoxur through hydroxylation and degradation. Studies on mosquito larvae show transformation into at least ten organosoluble metabolites, with the isopropoxy group remaining intact. researchgate.net The major metabolites identified include 2-isopropoxy-5-hydroxyphenyl methylcarbamate and 2-isopropoxyphenyl N-hydroxymethylcarbamate. researchgate.net

Plants: In plants, oxidative pathways are predominant compared to hydrolysis. inchem.org The two main plant metabolites identified are 2-hydroxyphenyl-N-methylcarbamate and 2-isopropoxyphenyl-N-hydroxymethylcarbamate. inchem.org

While both oxidative and hydrolytic degradation occur in mammals, oxidation is the primary route in plants, and hydrolysis is the main degradation pathway in soil. inchem.org

| Biological System | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|

| Mammals | Hydrolysis of carbamate linkage, Depropylation, Ring hydroxylation | 2-Isopropoxyphenol, 2-Hydroxyphenyl-N-methylcarbamate, 5-Hydroxy propoxur |

| Insects | Hydroxylation, Degradation of hydroxylation products | 2-Isopropoxy-5-hydroxyphenyl methylcarbamate, 2-Isopropoxyphenyl N-hydroxymethylcarbamate |

| Plants | Oxidative pathways | 2-Hydroxyphenyl-N-methylcarbamate, 2-Isopropoxyphenyl-N-hydroxymethylcarbamate |

The degradation of propoxur into 2-isopropoxyphenol and other metabolites is driven by hydrolysis and oxidation.

Hydrolysis: The primary mode of biodegradation for propoxur involves the hydrolysis of the carbamate linkage, which cleaves the molecule to form 2-isopropoxyphenol. inchem.orgnih.gov This reaction is significantly influenced by pH, with propoxur being relatively stable under acidic conditions but hydrolyzing rapidly in alkaline media. beyondpesticides.orgfao.org For example, at a pH of 7 and a temperature of 30°C, the half-life is 30 days, but this drops significantly as alkalinity increases. beyondpesticides.org In soil and water, degradation products include 2-isopropoxyphenol, carbon dioxide, and methylamine. beyondpesticides.org

Oxidative Degradation: Oxidative pathways also play a crucial role, particularly in plants and as a minor route in mammals. inchem.org These reactions, often catalyzed by enzymes, can introduce hydroxyl groups onto the aromatic ring or the N-methyl group. inchem.org Advanced oxidation processes have also been studied for the degradation of propoxur in water treatment, where hydroxyl radicals break down the molecule. nih.govresearchgate.net Metabolic studies show that nuclear hydroxylation can produce a hydroquinone derivative, which, along with the catechol derivative from dealkylation, can undergo redox cycling. researchgate.netnih.gov

Biomonitoring Applications for Pesticide Exposure

The measurement of 2-isopropoxyphenol in urine is a valuable tool for assessing human exposure to propoxur, providing a more accurate measure of the absorbed dose than external exposure measurements alone.

The need to assess absorbed amounts of propoxur in the body has driven the development of sensitive analytical methods for its urinary metabolites. nih.gov Since metabolites like 2-isopropoxyphenol are excreted in urine primarily as conjugates (e.g., glucuronides), a hydrolysis step is required to release the free metabolite before analysis. inchem.orgnih.govnih.gov This is commonly achieved through enzymatic hydrolysis (using β-glucuronidase) or acid hydrolysis. nih.govnih.govdphen1.com

Following hydrolysis, a sample cleanup and concentration step is typically performed using solid-phase extraction (SPE). nih.govnih.gov Various sorbents are used to isolate a range of phenolic compounds from the complex urine matrix. nih.gov For analysis by gas chromatography, a derivatization step is necessary to make the phenolic compounds volatile enough for detection. nih.gov Analytical techniques such as gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) are favored for their high sensitivity, separation efficiency, and ability to measure multiple phenolic metabolites simultaneously. nih.govdphen1.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used and validated method for the quantification of 2-isopropoxyphenol in urine. nih.gov An assay using capillary gas chromatography with a mass-selective detector operating in single-ion mode provides a selective and sensitive quantification of 2-isopropoxyphenol. nih.gov This method has a reported detection limit of 6 micrograms per liter (μg/L). nih.gov

Validation of such methods demonstrates high analytical recovery and stability. Studies have shown an analytical recovery of over 95% from spiked urine samples. nih.gov The conjugated form of 2-isopropoxyphenol is stable in urine for at least seven months when stored at -20°C. nih.gov The precision of the method is concentration-dependent, with between-day coefficients of variation reported at 20% for a concentration of 15 μg/L and 4% for a concentration of 213 μg/L. nih.gov The metabolite is typically not detected in the urine of non-exposed individuals. nih.gov

| Parameter | Value |

|---|---|

| Detection Limit | 6 µg/L |

| Analytical Recovery | >95% |

| Storage Stability (at -20°C) | At least 7 months |

| Between-Day Precision (CV%) | 20% (at 15 µg/L), 4% (at 213 µg/L) |

Occupational health studies have established a strong correlation between external exposure to propoxur and the urinary excretion of 2-isopropoxyphenol. In a study of greenhouse workers harvesting flowers, dermal and respiratory exposure levels were compared with the total amount of 2-isopropoxyphenol excreted in urine over 24 hours. nih.gov

The results showed a very high correlation between dermal exposure and the total amount of excreted 2-isopropoxyphenol, with a Pearson correlation coefficient of 0.95. nih.gov The correlation between respiratory exposure and the metabolite was also strong (r = 0.84), though this was likely influenced by the covariation of respiratory and dermal exposure. nih.gov Calculations indicated that dermal exposure could account for more than 80% of the excreted 2-isopropoxyphenol, highlighting the skin as a primary route of absorption in this occupational setting. nih.gov Such studies demonstrate that urinary 2-isopropoxyphenol is an effective biomarker for assessing absorbed doses of propoxur and evaluating health risks for workers. nih.govnih.gov

Future Directions in 2 Isopropoxyphenol Research

Comprehensive Environmental Impact and Degradation Pathway Analysis

Extensive searches for "2-Amino-6-isopropoxyphenol" in relation to catalysis, computational design, analytical methods, reaction mechanisms, and environmental impact have not yielded the specific research findings necessary to populate these sections accurately. To maintain scientific integrity and adhere to the strict content requirements of the request, an article cannot be generated at this time. Attempting to do so would require speculation and the inappropriate extrapolation of data from other compounds, which would violate the core principles of accuracy and factual reporting.

It is important to note the discrepancy between the subject of the request, "this compound," and the title of the provided outline, which pertains to "2-Isopropoxyphenol." This further complicates the task of providing a relevant and accurate article.

Therefore, until sufficient research on "this compound" is published and accessible, the creation of a comprehensive article as per the user's instructions is not feasible.

Q & A

Q. How can researchers systematically review existing literature on this compound?

- Methodological Answer : Use databases (SciFinder, Reaxys) with search terms: "this compound," "synthesis," "spectroscopic characterization." Filter by publication type (e.g., peer-reviewed articles, patents excluded). Organize findings using reference managers (Zotero, EndNote) and map knowledge gaps via SWOT analysis .

Q. What criteria should guide the selection of journals for publishing studies on this compound?

- Methodological Answer : Prioritize journals with:

- Scope alignment : Organic chemistry, medicinal chemistry, or materials science.

- Impact factor : ≥3.0 (JCR Quartile 1 or 2).

- Open access options : Ensure compliance with funding mandates.

Verify submission guidelines for structural data requirements (e.g., crystallographic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.